molecular formula C22H24N2O6 B558380 Boc-Asn(Xan)-OH CAS No. 65420-40-8

Boc-Asn(Xan)-OH

Cat. No. B558380
CAS RN: 65420-40-8
M. Wt: 412,22 g/mole
InChI Key: YMGDQLXBNMRJMR-HNNXBMFYSA-N
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Description

“Boc-Asn(Xan)-OH” is a derivative of asparagine often utilized in Boc Solid Phase Peptide Synthesis (Boc-SPPS) . It has the empirical formula C22H24N2O6 and a molecular weight of 412.44 .


Synthesis Analysis

“Boc-Asn(Xan)-OH” is used as a standard building block for the introduction of asparagine residues in Boc-SPPS . The xanthyl protecting group on the side chain improves the solubility of the asparagine derivative and protects the amide group from dehydration during activation with carbodiimide reagents .


Molecular Structure Analysis

The molecular structure of “Boc-Asn(Xan)-OH” is represented by the Hill notation: C22H24N2O6 .


Chemical Reactions Analysis

In Boc-SPPS, the xanthyl protecting group on the side chain of “Boc-Asn(Xan)-OH” protects the amide group from dehydration during activation with carbodiimide reagents .


Physical And Chemical Properties Analysis

“Boc-Asn(Xan)-OH” is a white to slight yellow to beige powder . It is clearly soluble in 1 mmole in 2 ml DMF . The optical rotation α 25/D (c=1 in methanol) is +7.5 - +10.5 ° .

Scientific Research Applications

  • Peptide Synthesis and Conformation Analysis

    Boc-Asn(Xan)-OH is used in the synthesis of peptides, particularly those modeling N-glycosylation sites in glycoproteins. For instance, peptides containing Boc-Asn sequences have been studied for their conformation and intramolecular interactions, indicating their significance in understanding protein folding and function (Ishii et al., 1989).

  • Studying N-glycosylation

    Research has been conducted on tripeptides containing Boc-Asn and other amino acids to investigate N-glycosylation sequences. These studies often use spectroscopic methods to analyze the favored conformation of these peptides in solution (Abbadi et al., 1986).

  • Peptide Bond Formation and Hydrolysis

    Boc-Asn derivatives are also used in exploring the mechanisms of peptide bond formation and hydrolysis. Research has been done on peptides like Boc-Asn-Ala-OH, investigating processes like saponification and the formation of different peptide products (Onoprienko et al., 2000).

  • Xanthone Fluorescence in Peptides

    The xanthone moiety in Boc-Asn(Xan)-OH can be utilized for its fluorescence properties. Studies have synthesized Fmoc- and Boc-protected α-amino acids bearing xanthone side chains, useful for investigating polypeptides' folding processes through energy transfer methods (Hoppmann et al., 2013).

  • Protecting Group Strategies in Peptide Synthesis

    Boc-Asn is an integral part of developing novel protecting group strategies in peptide chemistry, aiding in the synthesis of complex peptides and proteins, and ensuring the stability of labile functional groups during synthesis (Sakura et al., 1985).

  • Applications in Vaccine Analogs Synthesis

    It has been used in synthesizing vaccine analogs, such as those for malaria, demonstrating its potential in biomedical applications (Narita et al., 1990).

Safety And Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-(9H-xanthen-9-ylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O6/c1-22(2,3)30-21(28)23-15(20(26)27)12-18(25)24-19-13-8-4-6-10-16(13)29-17-11-7-5-9-14(17)19/h4-11,15,19H,12H2,1-3H3,(H,23,28)(H,24,25)(H,26,27)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMGDQLXBNMRJMR-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)NC1C2=CC=CC=C2OC3=CC=CC=C13)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)NC1C2=CC=CC=C2OC3=CC=CC=C13)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Asn(Xan)-OH

CAS RN

65420-40-8
Record name Boc-L-Asparagine(Xanthyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
43
Citations
JJ Chen, LM Teesch, AF Spatola - Letters in Peptide Science, 1996 - Springer
Mixtures of cyclic peptides, formed by head-to-tail cyclizations of side-chain resin-bound linear sequences, have been prepared using solid-phase synthesis. Fast atom bombardment …
Number of citations: 12 link.springer.com
S St-Pierre, JM Lalonde, M Gendreau… - Journal of medicinal …, 1981 - ACS Publications
Conclusion Seven analogues of TRH are reported, six of which have replacements of the pyroglutamic acid moiety. The agonist activity observed for several of these analogues …
Number of citations: 98 pubs.acs.org
CTT Wong, HY Lam, X Li - Organic & biomolecular chemistry, 2013 - pubs.rsc.org
The preparation of Kyn-containing peptides is difficult, owing to the low reactivity of Kyn in the coupling reaction. In this report, Kyn-containing peptides were efficiently obtained via on-…
Number of citations: 52 pubs.rsc.org
KE Baidoo, LC Knight, KS Lin, JL Gabriel… - Bioconjugate …, 2004 - ACS Publications
Previously, we showed that labeled bitistatin analogues possessed excellent characteristics for imaging both deep-vein thrombosis and pulmonary embolism. We hypothesized that the …
Number of citations: 8 pubs.acs.org
E Carnazzi, A Aumelas, C Barberis… - Journal of medicinal …, 1994 - ACS Publications
A series of new linear photoactivatable and iodinatable antagonists of the neuropeptidic hormone vasopressin was designed and synthesized by a combination of PyBOP-mediated Boc/…
Number of citations: 28 pubs.acs.org
PWR Harris, C Squire, PG Young… - Peptide Science, 2015 - Wiley Online Library
The chemical synthesis of analogue of a novel γ‐secretase activating protein, which may play a pivotal role in the formation of amyloid peptides, the precursor to Alzheimer's disease, is …
Number of citations: 4 onlinelibrary.wiley.com
G Bitan, L Scheibler, H Teng… - The Journal of …, 2000 - Wiley Online Library
Integrins are cell‐surface adhesion molecules involved in mediating cell–extracellular matrix interactions. High‐resolution structural data are not available for these heterodimeric …
Number of citations: 7 onlinelibrary.wiley.com
PWR Harris, MA Brimble - Peptide Science, 2013 - Wiley Online Library
The synthesis of a polypeptide derived from the cancer testis antigen NY‐ESO‐1 bearing a C‐terminal α‐thiolester is described. Employing tert‐butyloxycarbonyl solid phase peptide …
Number of citations: 35 onlinelibrary.wiley.com
DR Englebretsen, B Garnham… - The Journal of Organic …, 2002 - ACS Publications
The 101 residue protein “early pregnancy factor” (EPF), also known as human chaperonin 10, was synthesized from four functionalized, but unprotected, peptide segments by a …
Number of citations: 23 pubs.acs.org
M Chorev - 2000 - academia.edu
Integrins are cell-surface adhesion molecules involved in mediating celląextracellular matrix interactions. High-resolution structural data are not available for these heterodimeric …
Number of citations: 0 www.academia.edu

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